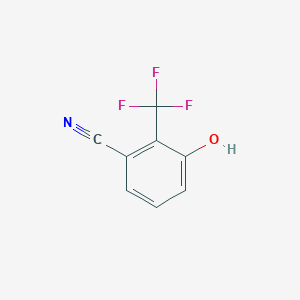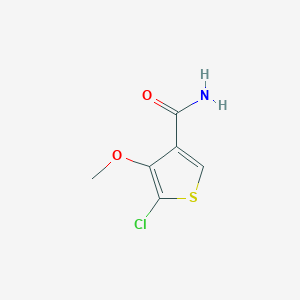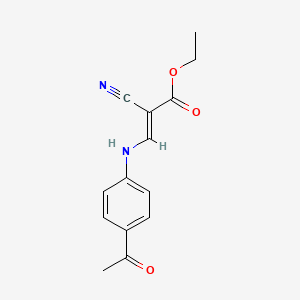
2-(Bromomethyl)-6-methyl-4H-pyran-4-one
Descripción general
Descripción
2-(Bromomethyl)-6-methyl-4H-pyran-4-one is a type of organic compound that belongs to the pyran class of compounds. It is a colorless solid that has a molecular weight of 222.07 g/mol and a melting point of 124°C. This compound has been studied extensively in recent years due to its potential applications in the field of synthetic organic chemistry. Its unique structure and properties make it an attractive target for research.
Aplicaciones Científicas De Investigación
Synthesis of 4H-Pyran-4-one Derivatives
4H-Pyran-4-one compounds, including 2-(Bromomethyl)-6-methyl-4H-pyran-4-one, have significant biological properties. They are valuable in developing fungicides, herbicides, and treatments for hypersensitivity conditions like asthma and allergies. The synthesis methods for these compounds have been a subject of research due to their importance in organic compound synthesis (Shahrisa, Tabrizi, & Ahsani, 2000).
Biological Activity and Agricultural Applications
This compound derivatives exhibit herbicidal and growth regulatory activity. This indicates their potential application in agriculture for controlling unwanted vegetation and manipulating plant growth (Veverka & Kráľovičová, 1990).
Optical Properties for Nonlinear Chromophores
Derivatives of 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran, closely related to this compound, show significant nonlinear optical properties. These properties make them attractive for use in electronic and optical devices due to their large hyperpolarizabilities and high decomposition temperatures (Moylan et al., 1996).
Anti-Corrosion Properties
Pyran-2-one derivatives, which include this compound, have been studied for their corrosion inhibition performance on mild steel in acidic media. This research indicates potential applications in protecting metals from corrosion, a crucial aspect in industrial maintenance (El Hattak et al., 2021).
Medicinal and Biomedical Applications
Studies have shown that this compound derivatives can be synthesized for potential use in biomedical applications. These compounds, due to their diverse chemical properties, can be considered for developing new pharmaceuticals and therapeutic agents (Ryzhkova, Ryzhkov, & Elinson, 2020).
Propiedades
IUPAC Name |
2-(bromomethyl)-6-methylpyran-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-5-2-6(9)3-7(4-8)10-5/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGOWNPJSBNJJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(O1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Tris[(2-oxo-1,3-dioxolan-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B6331092.png)

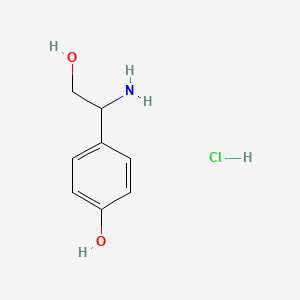
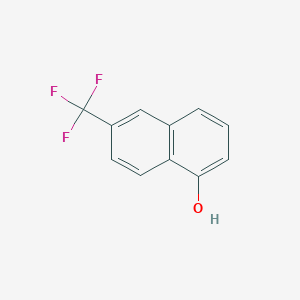
![4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxy-benzoic acid](/img/structure/B6331113.png)
